Behenamidopropyl dimethylamine

Description

Properties

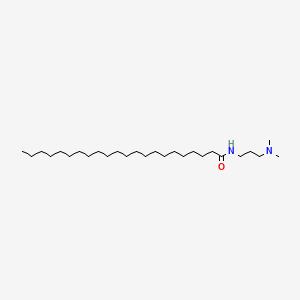

IUPAC Name |

N-[3-(dimethylamino)propyl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3/h4-26H2,1-3H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAZHGAWPCLLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209025 | |

| Record name | N-[3-(Dimethylamino)propyl]docosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60270-33-9 | |

| Record name | Behenic acid dimethylaminopropylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60270-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behenamidopropyl dimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060270339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Dimethylamino)propyl]docosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]docosanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEHENAMIDOPROPYL DIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4O854526J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Behenamidopropyl Dimethylamine from Behenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of behenamidopropyl dimethylamine, a cationic surfactant and conditioning agent, from behenic acid and 3-(dimethylamino)-1-propylamine (DMAPA). The document details the core chemical reaction, experimental protocols derived from patent and academic literature, and methods for purification and analysis. Key quantitative data regarding reaction conditions, product specifications, and impurity profiles are summarized. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in chemical synthesis and the development of formulations incorporating this versatile amidoamine.

Introduction

This compound (BAPDMA) is a fatty amidoamine prized for its conditioning, emulsifying, and anti-static properties in personal care and cosmetic formulations.[1] Its long C22 alkyl chain, derived from behenic acid, provides significant hydrophobicity and substantivity to hair and skin. The tertiary amine group allows it to become cationic under acidic conditions, facilitating its function as a conditioning agent. The synthesis of BAPDMA is primarily achieved through the direct amidation of behenic acid with 3-(dimethylamino)-1-propylamine (DMAPA). This guide outlines the fundamental principles and practical methodologies for this synthesis.

Chemical Reaction Pathway

The synthesis of this compound is a condensation reaction between behenic acid (a C22 fatty acid) and 3-(dimethylamino)-1-propylamine (DMAPA). This amidation reaction forms an amide bond and releases one molecule of water as a byproduct. The reaction can be performed with or without a catalyst and is driven to completion by the removal of water.

Caption: Direct amidation of Behenic Acid with DMAPA.

Experimental Protocols

The synthesis of this compound can be approached through several methods, primarily differing in pressure conditions and the use of catalysts. Below are detailed protocols synthesized from the available literature.

Protocol 1: Atmospheric Pressure Synthesis

This method employs an excess of the amine reactant at atmospheric pressure to drive the reaction.

Materials:

-

Behenic Acid (C₂₂H₄₄O₂)

-

3-(dimethylamino)-1-propylamine (DMAPA)

-

Nitrogen gas (inert atmosphere)

-

Optional: Hypophosphorous acid (bleaching agent/catalyst)

Equipment:

-

Glass reactor with mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap connected to a condenser.

-

Heating mantle.

Procedure:

-

Charging the Reactor: Charge the reactor with one molar equivalent of behenic acid.

-

Inert Atmosphere: Purge the reactor with nitrogen gas to remove air and maintain an inert atmosphere throughout the reaction.

-

Adding Amine: Add a 10-40% molar excess of DMAPA to the reactor.

-

Optional Catalyst: If desired for color improvement, add a catalytic amount of hypophosphorous acid (e.g., 500-3000 ppm by weight of the total reactants).

-

Heating and Reaction: Heat the mixture with stirring to a temperature between 150°C and 175°C. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

-

Monitoring: The reaction progress can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops below a target threshold (e.g., <10 mg KOH/g) or the rate of water collection ceases. Typical reaction times range from 8 to 24 hours.

-

Purification: Upon completion, excess DMAPA is removed. This can be achieved by purging the hot reaction mixture with nitrogen gas until residual DMAPA is below the desired specification (e.g., <500 ppm).[2]

Protocol 2: Pressurized Synthesis

This protocol uses near-stoichiometric amounts of reactants under pressure.

Materials:

-

Behenic Acid (C₂₂H₄₄O₂)

-

3-(dimethylamino)-1-propylamine (DMAPA)

-

Nitrogen gas

Equipment:

-

Autoclave or pressure-rated reactor equipped with a mechanical stirrer, heating system, pressure gauge, and vent.

Procedure:

-

Charging the Reactor: Charge the reactor with behenic acid and a near-stoichiometric amount of DMAPA (molar ratio of amine to acid between 1.05:1 and 1.1:1).

-

Inert Atmosphere: Purge the vessel with nitrogen and seal.

-

Heating and Pressurization: Heat the mixture with stirring to a temperature between 160°C and 180°C. As the reaction proceeds and water is formed, the pressure inside the vessel will increase.

-

Pressure Control: Maintain the pressure below approximately 105 psig by carefully venting the reactor as needed.

-

Monitoring and Completion: Monitor the reaction by measuring the residual fatty acid content. The reaction typically takes 10 to 24 hours.

-

Purification: After cooling and depressurizing the reactor, any remaining unreacted starting materials can be removed. A final nitrogen sparge at elevated temperature can help reduce residual DMAPA levels.

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis and final product specifications.

Table 1: Reaction Parameters and Performance

| Parameter | Atmospheric Pressure Method | Pressurized Method | Reference(s) |

| Reactant Ratio (DMAPA:Acid) | 1.1:1 to 1.4:1 (molar) | 1.05:1 to 1.1:1 (molar) | |

| Temperature Range | 150 - 175 °C | 160 - 180 °C | |

| Pressure | Atmospheric | Up to 105 psig | |

| Reaction Time | 8 - 24 hours | 10 - 24 hours | |

| Typical Conversion | >95% (with water removal) | >95% |

Table 2: Product Specifications

| Parameter | Typical Value | Unit | Reference(s) |

| Appearance | White to pale yellow flaky solid | - | [3] |

| Purity (Amidoamine content) | > 98.0 | % | [3] |

| Melting Point | ~ 80 | °C | [1][4] |

| Amine Value | 125 - 145 | mg KOH/g | [3] |

| Free Fatty Acid | < 2.0 | % | [3] |

| Residual DMAPA | < 115 (can be < 500) | ppm | [5] |

Process and Analytical Workflow

The overall process from reactants to the final, purified product involves several key stages, each with its own set of analytical controls.

References

- 1. specialchem.com [specialchem.com]

- 2. CN106588688A - Fatty acid amide propyl dimethylamine refining method - Google Patents [patents.google.com]

- 3. News - this compound: A “Core Ingredient” for Multifunctional Hair Care and Cosmetics, Leading the New Trend of Gentle Conditioning [biofingredients.com]

- 4. lookchem.com [lookchem.com]

- 5. cir-safety.org [cir-safety.org]

mechanism of Behenamidopropyl dimethylamine protonation

An In-depth Technical Guide on the Protonation Mechanism of Behenamidopropyl Dimethylamine

Introduction

This compound (BAPDMA) is a high-performance conditioning agent widely utilized in the cosmetics and personal care industry, particularly in hair care formulations.[1] Chemically, it is a tertiary amidoamine derived from the reaction of behenic acid (a C22 fatty acid) and dimethylaminopropylamine (DMAPA).[2][3] Unlike quaternary ammonium compounds ("quats") which carry a permanent positive charge, BAPDMA's functionality is pH-dependent. It acts as a non-ionic surfactant at neutral or alkaline pH and converts to a cationic (positively charged) species under acidic conditions.[3][4] This unique property allows for greater formulation flexibility, improved biodegradability, and a favorable safety profile compared to traditional cationic surfactants.[3][4]

This guide provides a detailed examination of the protonation mechanism of this compound, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its function for researchers, scientists, and formulation chemists.

The Protonation Mechanism

The conditioning effect of BAPDMA is entirely dependent on the protonation of its tertiary amine group. The molecule consists of a long, hydrophobic behenyl chain (C22) and a hydrophilic head containing an amide linkage and a terminal dimethylamino group.[2]

In an aqueous solution, the dimethylamino group is in equilibrium. When an acid is introduced into the formulation, lowering the pH, the lone pair of electrons on the nitrogen atom of the dimethylamino group accepts a proton (H⁺).[5] This acid-base reaction converts the electrically neutral (non-ionic) amidoamine into its conjugate acid, a positively charged ammonium cation.

The general equilibrium can be represented as:

R-N(CH₃)₂ + H₃O⁺ ⇌ R-N⁺H(CH₃)₂ + H₂O (Non-ionic BAPDMA in water) ⇌ (Cationic, protonated BAPDMA)

This transformation is critical for its function in hair care. Human hair typically carries a net negative charge at the pH of most conditioning products (around pH 3.5-4.5), which is below hair's isoelectric point of 3.67.[5][6] The positively charged, protonated BAPDMA is then electrostatically attracted to the negatively charged sites on the hair cuticle.[5] This adsorption forms a smooth, lubricating film that reduces friction between hair fibers, making the hair easier to detangle, softer, and less prone to static.[2]

dot

References

- 1. specialchem.com [specialchem.com]

- 2. News - this compound: A “Core Ingredient” for Multifunctional Hair Care and Cosmetics, Leading the New Trend of Gentle Conditioning [biofingredients.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: unique behaviour in solution and in hair care formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. themestizamuse.com [themestizamuse.com]

- 6. WO2021113209A1 - Hair conditioner compositions containing this compound - Google Patents [patents.google.com]

Unveiling the Micellar Threshold: A Technical Guide to the Critical Micelle Concentration of Behenamidopropyl Dimethylamine

For Immediate Release

This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of Behenamidopropyl Dimethylamine (BAPDMA), a cationic surfactant pivotal in the formulation of hair care and cosmetic products.[1][2] Addressed to researchers, scientists, and professionals in drug development and formulation science, this document synthesizes the available data on the CMC of BAPDMA, details the experimental protocols for its determination, and presents a visual workflow for the primary measurement technique.

Executive Summary

This compound is a biodegradable amidoamine that functions as a cationic surfactant at acidic pH.[1][2] Its efficacy as a conditioning and anti-static agent is intrinsically linked to its behavior in solution, particularly its ability to self-assemble into micelles above a certain concentration—the critical micelle concentration (CMC). Understanding the CMC is crucial for optimizing formulations to achieve desired performance characteristics such as viscosity, feel, and active ingredient delivery. This guide consolidates the key quantitative data and experimental methodologies related to the CMC of this versatile surfactant.

Quantitative Data on Critical Micelle Concentration

The critical micelle concentration of this compound has been determined through surface tension measurements. The value represents the concentration at which the surfactant monomers in a solution begin to form micelles.

| Surfactant | Critical Micelle Concentration (CMC) | Method | Temperature (°C) | pH | Source |

| This compound | 1.2 x 10⁻⁵ M | Surface Tensiometry | 25 | Acidic | Minguet et al. |

Note: The exact pH value was not specified in the source material, but BAPDMA is noted to be a cationic surfactant at acidic pH.

Experimental Protocols for CMC Determination

The primary method cited for determining the CMC of this compound is surface tensiometry. Below is a detailed protocol based on the methodology described in the literature.

Surface Tensiometry: Wilhelmy Plate Method

This method measures the surface tension of a surfactant solution as a function of its concentration. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing surfactant concentration.

Apparatus:

-

Tensiometer (e.g., Krüss K100 MK2)

-

Wilhelmy platinum plate

-

Precision balance

-

Glass vessels

-

Magnetic stirrer and stir bars

-

Temperature control unit

Procedure:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of this compound are prepared at varying concentrations. It is crucial to use high-purity water to avoid contaminants that could affect surface tension.

-

Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions. The Wilhelmy plate must be thoroughly cleaned, typically by flaming it to red heat, to remove any organic residues.

-

Temperature Equilibration: The surfactant solution to be measured is placed in a thermostatically controlled vessel and allowed to reach the desired temperature (e.g., 25°C).

-

Measurement: The Wilhelmy plate is immersed in the solution. The force exerted on the plate by the surface tension is measured by the tensiometer. Measurements are taken until a stable equilibrium value is reached, indicated by a minimal change in the standard deviation of the readings over time.

-

Data Collection: The surface tension is recorded for each concentration of the surfactant solution.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will show a sharp change in the slope. The concentration at this inflection point is the Critical Micelle Concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the Critical Micelle Concentration using the surface tensiometry method.

Concluding Remarks

The Critical Micelle Concentration is a fundamental parameter for the effective application of this compound in research and product development. The data and protocols presented in this guide offer a robust foundation for scientists and formulators working with this important cationic surfactant. Accurate determination of the CMC enables the precise control of formulation properties, leading to the development of superior and more effective products.

References

An In-depth Technical Guide to the Interaction of Behenamidopropyl Dimethylamine with Anionic Polymers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Behenamidopropyl dimethylamine (BAPDMA) is a versatile cationic surfactant precursor widely utilized in the cosmetics and personal care industries for its exceptional conditioning properties. Its interaction with anionic polymers is a cornerstone of modern formulation science, enabling the creation of sophisticated product chassis with desirable rheological profiles and enhanced performance characteristics. This technical guide provides a comprehensive overview of the fundamental principles governing the interaction between BAPDMA and anionic polymers, detailed experimental protocols for their characterization, and a framework for interpreting the resulting data.

Introduction to this compound and Anionic Polymers

This compound (BAPDMA)

This compound is an amidoamine derived from behenic acid, a long-chain fatty acid.[1] In its neat form, BAPDMA is non-ionic. However, upon neutralization with an acid in aqueous solutions, the tertiary amine group becomes protonated, conferring a positive charge to the molecule and transforming it into a cationic surfactant.[2] This pH-dependent cationic nature is central to its functionality as a conditioning agent, as it allows for electrostatic interaction with the negatively charged surfaces of hair and skin. A key advantage of BAPDMA is its compatibility with anionic surfactants and polymers, a feature not always present in traditional quaternary ammonium conditioning agents.[3][4]

Anionic Polymers in Cosmetic and Pharmaceutical Formulations

Anionic polymers are high molecular weight molecules that carry a negative charge in solution. They are extensively used as thickeners, stabilizers, emulsifiers, and film-formers. Common examples include:

-

Carbomers: High molecular weight polymers of acrylic acid.

-

Polyacrylates: A broad class of polymers derived from acrylate monomers.

-

Carboxymethyl Cellulose (CMC): A cellulose derivative with carboxymethyl groups.[5][6]

-

Sodium Hyaluronate: The sodium salt of hyaluronic acid, a naturally occurring polysaccharide.

-

Xanthan Gum: A high molecular weight polysaccharide produced by fermentation.

The anionic nature of these polymers makes them highly interactive with cationic species.

The Core Interaction: Mechanism and Complex Formation

The interaction between protonated BAPDMA and anionic polymers is primarily driven by a combination of electrostatic and hydrophobic forces.

-

Electrostatic Attraction: The positively charged dimethylaminopropyl headgroup of BAPDMA is electrostatically attracted to the negatively charged functional groups (e.g., carboxylates) on the anionic polymer backbone.[4] This initial interaction is strong and leads to the binding of BAPDMA molecules to the polymer chain.

-

Hydrophobic Interactions: The long behenyl (C22) alkyl chain of BAPDMA is hydrophobic. Once BAPDMA molecules are brought into proximity along the polymer chain through electrostatic binding, their hydrophobic tails can associate with each other, leading to the formation of micelle-like aggregates along the polymer. This cooperative binding significantly strengthens the overall interaction.

This interplay of forces results in the formation of a polymer-surfactant complex, which can lead to changes in the solution's properties, such as increased viscosity, and the potential for phase separation under certain conditions.

Quantitative Data on BAPDMA-Anionic Polymer Interactions

While the general principles of cationic surfactant-anionic polymer interactions are well-established, specific quantitative data for BAPDMA with various anionic polymers is not extensively published in publicly available literature. The following tables are presented as templates for organizing experimental data obtained through the methodologies described in Section 5.0.

Table 1: Rheological Properties of BAPDMA-Carbomer Dispersions

| BAPDMA Concentration (wt%) | Carbomer Concentration (wt%) | pH | Viscosity (cP) at 10 s⁻¹ | Yield Stress (Pa) |

| e.g., 0.5 | e.g., 0.5 | e.g., 5.5 | Data to be determined | Data to be determined |

| e.g., 1.0 | e.g., 0.5 | e.g., 5.5 | Data to be determined | Data to be determined |

| e.g., 1.5 | e.g., 0.5 | e.g., 5.5 | Data to be determined | Data to be determined |

| e.g., 1.0 | e.g., 1.0 | e.g., 5.5 | Data to be determined | Data to be determined |

Table 2: Thermodynamic Parameters of BAPDMA Interaction with Sodium Hyaluronate via Isothermal Titration Calorimetry (ITC)

| Parameter | Value |

| Stoichiometry (n) | Data to be determined |

| Binding Constant (Kₐ) (M⁻¹) | Data to be determined |

| Enthalpy Change (ΔH) (kcal/mol) | Data to be determined |

| Entropy Change (ΔS) (cal/mol·deg) | Data to be determined |

Table 3: Particle Size and Zeta Potential of BAPDMA-Polyacrylate Complexes

| BAPDMA:Polyacrylate Ratio | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| e.g., 1:1 | Data to be determined | Data to be determined | Data to be determined |

| e.g., 2:1 | Data to be determined | Data to be determined | Data to be determined |

| e.g., 1:2 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Rheological Characterization

Objective: To determine the viscosity and yield stress of formulations containing BAPDMA and an anionic polymer.

Methodology:

-

Sample Preparation:

-

Disperse the anionic polymer (e.g., Carbomer 940) in deionized water and allow it to hydrate fully.

-

In a separate vessel, dissolve BAPDMA in deionized water and neutralize to the desired pH (e.g., 4.5-5.5) with an acid (e.g., lactic acid).

-

Slowly add the BAPDMA solution to the polymer dispersion while stirring.

-

Homogenize the mixture to ensure uniformity.

-

Allow the sample to equilibrate at the testing temperature (e.g., 25°C) for at least 24 hours.

-

-

Instrumentation:

-

Use a rotational rheometer equipped with a cone-plate or parallel-plate geometry.

-

A Peltier temperature control system is recommended for precise temperature management.

-

-

Procedure:

-

Flow Curve Measurement:

-

Apply a shear rate ramp from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹).

-

Record the shear stress as a function of the shear rate.

-

Plot viscosity versus shear rate.

-

-

Yield Stress Measurement (Oscillatory Shear):

-

Perform a stress amplitude sweep at a constant frequency (e.g., 1 Hz).

-

Identify the linear viscoelastic region (LVER) where the storage modulus (G') and loss modulus (G'') are independent of the applied stress.

-

The yield stress is the stress at which the material transitions from solid-like to liquid-like behavior (the end of the LVER).

-

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, and entropy) of the interaction between BAPDMA and an anionic polymer.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the anionic polymer (e.g., sodium hyaluronate) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

-

Prepare a solution of neutralized BAPDMA in the same buffer at a concentration 10-20 times higher than the polymer solution.

-

Degas both solutions before use.

-

-

Instrumentation:

-

Use an isothermal titration calorimeter.

-

-

Procedure:

-

Fill the sample cell with the anionic polymer solution.

-

Fill the injection syringe with the BAPDMA solution.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the BAPDMA solution into the polymer solution, with sufficient time between injections for the signal to return to baseline.

-

Record the heat change for each injection.

-

Perform a control experiment by injecting the BAPDMA solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of BAPDMA to polymer.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding constant (Kₐ), and enthalpy change (ΔH).

-

Calculate the entropy change (ΔS) from the Gibbs free energy equation (ΔG = -RTlnKₐ = ΔH - TΔS).[7]

-

Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and size distribution of the complexes formed between BAPDMA and an anionic polymer.

Methodology:

-

Sample Preparation:

-

Prepare solutions of BAPDMA and the anionic polymer at various ratios in a filtered, dust-free solvent (e.g., deionized water or buffer).

-

Ensure the samples are dilute enough to avoid multiple scattering effects.

-

Filter the final solutions through a low protein-binding filter (e.g., 0.22 µm) into clean DLS cuvettes.

-

-

Instrumentation:

-

Use a dynamic light scattering instrument equipped with a laser light source and a photodetector.

-

-

Procedure:

-

Place the cuvette in the instrument and allow it to equilibrate to the desired temperature.

-

The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles.

-

The software calculates the autocorrelation function of the scattered light intensity.

-

-

Data Analysis:

-

The autocorrelation function is analyzed to determine the translational diffusion coefficient of the particles.

-

The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter.

-

The polydispersity index (PDI) is also determined, which indicates the breadth of the size distribution.

-

Zeta Potential Measurement

Objective: To determine the surface charge of the complexes formed between BAPDMA and an anionic polymer.

Methodology:

-

Sample Preparation:

-

Prepare dilute dispersions of the BAPDMA-anionic polymer complexes in a suitable medium, typically deionized water or a low ionic strength buffer.

-

The pH of the dispersion should be controlled and recorded.

-

-

Instrumentation:

-

Use a zeta potential analyzer, which typically employs electrophoretic light scattering (ELS).

-

-

Procedure:

-

Inject the sample into the measurement cell, which contains electrodes.

-

An electric field is applied across the sample, causing the charged particles to move towards the oppositely charged electrode (electrophoresis).

-

A laser beam is passed through the sample, and the scattered light from the moving particles is detected.

-

The velocity of the particles is determined from the Doppler shift of the scattered light.

-

-

Data Analysis:

-

The electrophoretic mobility of the particles is calculated from their velocity in the applied electric field.

-

The Henry equation is then used to convert the electrophoretic mobility to the zeta potential, taking into account the viscosity and dielectric constant of the medium.

-

Visualization of Interactions and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and processes described in this guide.

Caption: Interaction mechanism of BAPDMA with an anionic polymer.

Caption: Experimental workflow for rheological characterization.

Caption: Workflow for DLS and Zeta Potential analysis.

Caption: Logical relationship from molecular structure to macroscopic properties.

Conclusion

The interaction between this compound and anionic polymers is a complex yet highly beneficial phenomenon in the formulation of cosmetic and pharmaceutical products. By understanding the underlying principles of electrostatic and hydrophobic interactions, and by employing rigorous characterization techniques such as rheology, ITC, DLS, and zeta potential analysis, formulators can precisely control the properties of their products. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers and developers to explore and optimize these interactions, leading to the creation of innovative and high-performing products. While specific quantitative data for every BAPDMA-anionic polymer pair may not be readily available, the methodologies outlined herein empower scientists to generate this critical data and advance the field of formulation science.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound: unique behaviour in solution and in hair care formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. News - this compound: A “Core Ingredient” for Multifunctional Hair Care and Cosmetics, Leading the New Trend of Gentle Conditioning [biofingredients.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Binding aspects of carboxymethyl cellulose onto polymeric surface from its aqueous solutions | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of Behenamidopropyl Dimethylamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenamidopropyl dimethylamine (BAPDMA) is a tertiary amidoamine surfactant derived from the long-chain fatty acid, behenic acid.[1] Primarily utilized in the cosmetics and personal care industries, it is valued for its conditioning, anti-static, and emulsifying properties.[2][3] When formulated at an acidic pH, the tertiary amine group becomes protonated, imparting a positive charge to the molecule and enabling it to function as a cationic surfactant.[4] This cationic nature is central to its efficacy in hair care products, where it adsorbs onto the negatively charged surface of the hair, thereby reducing static, easing detangling, and enhancing manageability.[1][4] Beyond cosmetics, amidoamines serve as versatile intermediates in the synthesis of other surfactants, including amine oxides and quaternary ammonium salts.[5] This guide provides a comprehensive overview of the synthesis and characterization of this compound and its key derivatives, offering detailed experimental protocols, quantitative data, and workflow visualizations to support research and development activities.

Physicochemical Properties of this compound

This compound is a waxy, white to pale yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | N-[3-(dimethylamino)propyl]docosanamide | [2][6] |

| CAS Number | 60270-33-9 | [2] |

| Molecular Formula | C₂₇H₅₆N₂O | [1][2] |

| Molecular Weight | 424.75 g/mol | [7] |

| Melting Point | ~80 °C | [1][2] |

| Boiling Point | 544.8 °C | [1][8] |

| Appearance | White to pale yellow flaky solid | [1] |

| Tertiary Amine Content | > 98.0% | [1] |

| Amine Value | 125-145 mg KOH/g | [1] |

Synthesis of this compound

The primary industrial synthesis route for this compound is the direct amidation of behenic acid with 3-dimethylaminopropylamine (DMAPA).[9] This reaction involves the condensation of the carboxylic acid and the primary amine of DMAPA to form an amide bond, with the concurrent removal of water.

Experimental Protocol: Amidation of Behenic Acid and DMAPA

Materials:

-

Behenic Acid

-

3-Dimethylaminopropylamine (DMAPA)

-

Nitrogen gas supply

-

Optional Catalysts: Aluminum oxide, Sodium fluoride

Equipment:

-

Glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser for water removal.

-

Heating mantle or oil bath.

Procedure:

-

Charging the Reactor: The reactor is charged with behenic acid and 3-dimethylaminopropylamine. A slight molar excess of DMAPA (e.g., a 1:1.05 mole ratio of behenic acid to DMAPA) is often used to ensure the complete conversion of the fatty acid.

-

Inert Atmosphere: The reactor is purged with nitrogen to create an inert atmosphere, preventing oxidation at high temperatures.

-

Heating and Reaction: The reaction mixture is heated to a temperature between 155-165 °C under continuous stirring. If catalysts such as aluminum oxide and sodium fluoride are used, the reaction can be conducted at 165 °C.

-

Water Removal: The water formed during the amidation reaction is continuously removed from the reaction medium via the condenser.

-

Monitoring the Reaction: The progress of the reaction is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a predetermined threshold (e.g., < 10 mg KOH/g). The reaction time is typically between 6 to 11 hours.

-

Purification: The resulting crude this compound is typically of high purity (>98%) and may be used directly or further purified by filtration.[1]

Synthesis of this compound Derivatives

This compound serves as a versatile intermediate for the synthesis of various derivatives, including quaternary ammonium salts and amine N-oxides.

Quaternary Ammonium Salts

Quaternization involves the alkylation of the tertiary amine group of this compound to form a quaternary ammonium salt, which possesses a permanent positive charge regardless of pH.

Note: A specific detailed protocol for this compound was not found in the reviewed literature. The following is a general procedure based on the quaternization of similar amidoamines and tertiary amines.

Materials:

-

This compound

-

Alkylating agent (e.g., methyl chloride, dimethyl sulfate, benzyl chloride)

-

Solvent (e.g., isopropanol, ethanol)

Equipment:

-

Pressure reactor (if using volatile alkylating agents like methyl chloride)

-

Stirred glass reactor

-

Heating and cooling system

Procedure:

-

Dissolution: this compound is dissolved in a suitable solvent such as isopropanol in the reactor.

-

Addition of Alkylating Agent: The alkylating agent is added to the solution. The stoichiometry is typically a slight excess of the alkylating agent.

-

Reaction Conditions: The mixture is heated under stirring. The reaction temperature and pressure will depend on the specific alkylating agent used. For example, reactions with methyl chloride may require elevated pressure.

-

Monitoring: The reaction is monitored by titrating for the remaining tertiary amine content.

-

Solvent Removal: Once the reaction is complete, any excess alkylating agent and the solvent are removed, often by distillation, to yield the quaternary ammonium salt.

Amine N-Oxides

The tertiary amine functionality of this compound can be oxidized to form an amine N-oxide, a type of zwitterionic surfactant.

Note: A specific detailed protocol for this compound was not found in the reviewed literature. The following is a general procedure based on the oxidation of other tertiary amines to form N-oxides.[10]

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Solvent (e.g., water, ethanol)

-

Chelating agent (optional, to stabilize the hydrogen peroxide)

Equipment:

-

Stirred glass reactor with temperature control.

Procedure:

-

Preparation: this compound is dispersed or dissolved in the chosen solvent in the reactor.

-

Oxidation: Hydrogen peroxide is added gradually to the reaction mixture while maintaining the temperature, typically between 60-80°C. The reaction is exothermic and requires careful temperature control.

-

Monitoring: The reaction progress is monitored by measuring the residual hydrogen peroxide and unreacted tertiary amine.

-

Completion: Once the desired conversion is achieved, the reaction mixture is cooled. The final product is an aqueous solution of the amine oxide.

Characterization of this compound and Derivatives

A suite of analytical techniques is employed to confirm the structure and purity of this compound and its derivatives.

Characterization Data for this compound

| Technique | Expected Observations |

| FTIR Spectroscopy | Characteristic peaks for the amide group (C=O stretch around 1640 cm⁻¹, N-H bend around 1550 cm⁻¹) and C-H stretches of the long alkyl chain. |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of the long alkyl chain, the propyl linker, and the N,N-dimethyl group. |

| ¹³C NMR Spectroscopy | Resonances for the carbons of the alkyl chain, the amide carbonyl, the propyl linker, and the N,N-dimethyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (424.75 g/mol ). |

| HPLC | A primary peak indicating the purity of the compound. Can be used to quantify residual starting materials. |

Note: While these techniques are standard for characterization, specific spectral data for this compound and its derivatives are not widely available in public literature, likely due to their proprietary nature.

Mechanism of Action in Hair Care

The primary application of this compound in drug development is indirect, through its use in delivery systems for topical formulations. Its mechanism of action in its most common application, hair conditioning, is based on surface chemistry.

In an acidic formulation (typically pH < 6), the tertiary amine group of this compound is protonated, creating a cationic head.[4] The hair surface naturally carries a negative charge due to the presence of amino acid residues in keratin.[4] The positively charged amidoamine is electrostatically attracted to the negatively charged hair surface, leading to its adsorption. The long, hydrophobic behenyl tail then forms a smooth film on the hair cuticle, which reduces friction between hair fibers, making them easier to comb, and neutralizes static charges, reducing flyaways.

Conclusion

This compound is a valuable amidoamine surfactant with significant applications in the personal care industry and as a synthetic intermediate. Its synthesis via the direct amidation of behenic acid and DMAPA is a well-established and efficient process. While the synthesis of its derivatives, such as quaternary ammonium salts and amine N-oxides, follows standard organic chemistry principles, detailed experimental protocols and comprehensive characterization data are not extensively published. This guide provides a foundational understanding of the synthesis and characterization of these compounds, offering a starting point for further research and development in areas requiring specialized surfactant properties.

References

- 1. News - this compound: A “Core Ingredient” for Multifunctional Hair Care and Cosmetics, Leading the New Trend of Gentle Conditioning [biofingredients.com]

- 2. specialchem.com [specialchem.com]

- 3. incibeauty.com [incibeauty.com]

- 4. themestizamuse.com [themestizamuse.com]

- 5. Amidoamine - Wikipedia [en.wikipedia.org]

- 6. Behenic acid dimethylaminopropylamide | C27H56N2O | CID 108912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. lookchem.com [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Amine oxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Behenamidopropyl Dimethylamine (CAS 60270-33-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenamidopropyl dimethylamine (BAPDMA), with CAS number 60270-33-9, is a versatile amidoamine primarily utilized in the cosmetics and personal care industry as a conditioning agent, antistatic agent, and emulsifier.[1][2] Derived from behenic acid, a fatty acid of plant origin, BAPDMA is recognized for its superior performance in hair care formulations, offering significant improvements in detangling, softness, and manageability.[1][3][4] Its favorable environmental profile, characterized by ready biodegradability and lower aquatic toxicity compared to traditional quaternary ammonium compounds, has further solidified its position as a preferred ingredient in "green" and sustainable formulations.[2][4] This technical guide provides a comprehensive overview of the core properties of BAPDMA, including its chemical structure, synthesis, and mechanism of action. It further delves into its performance data, toxicological profile, and experimental protocols for its evaluation, offering a valuable resource for researchers and formulation scientists.

Chemical Properties and Synthesis

This compound is chemically known as N-[3-(dimethylamino)propyl]docosanamide.[1] It is a tertiary amine that acts as a cationic surfactant when neutralized in acidic conditions.[2][5]

| Property | Value | Reference |

| CAS Number | 60270-33-9 | [1] |

| Molecular Formula | C₂₇H₅₆N₂O | [1] |

| Molecular Weight | 424.75 g/mol | LookChem |

| Appearance | White to pale yellow waxy solid | Ataman Kimya |

| Melting Point | ~70-75 °C | Ataman Kimya |

| Solubility | Dispersible in water; soluble when neutralized | Pilot Chemical |

Synthesis

The synthesis of this compound is typically achieved through the amidation reaction of behenic acid with 3-(dimethylamino)-1-propylamine (DMAPA).[6]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound (General Procedure)

A detailed, step-by-step experimental protocol for the industrial synthesis of this compound is proprietary and not publicly available. However, a general laboratory-scale procedure can be outlined based on the principles of amidation:

-

Reactant Preparation: Molar equivalents of behenic acid and 3-(dimethylamino)-1-propylamine (DMAPA) are charged into a reaction vessel equipped with a stirrer, a temperature controller, and a nitrogen inlet.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 150°C to 180°C under a nitrogen atmosphere to prevent oxidation.

-

Water Removal: The reaction produces water as a byproduct, which is continuously removed to drive the reaction towards completion. This is often achieved by applying a vacuum or using a Dean-Stark apparatus.

-

Monitoring: The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

-

Purification: The resulting crude this compound is then purified, typically by filtration to remove any solid impurities. The final product is a waxy solid.

Mechanism of Action in Hair Conditioning

The conditioning effect of this compound is attributed to its cationic nature upon neutralization. In a typical hair conditioner formulation with an acidic pH, the tertiary amine group of BAPDMA gets protonated, acquiring a positive charge. Hair, particularly when damaged, carries a net negative charge due to the presence of carboxyl groups from oxidized amino acids. This electrostatic attraction allows the positively charged BAPDMA molecules to adsorb onto the hair surface, forming a thin, lubricating film.[4] This film reduces friction between hair fibers, making them easier to detangle, and imparts a smooth, soft feel.[1][3]

Caption: Mechanism of Hair Conditioning by BAPDMA.

Performance Data

This compound has been shown to provide superior conditioning performance compared to traditional cationic surfactants.

Combing Force Reduction

Studies have demonstrated that BAPDMA significantly reduces the force required to comb through both wet and dry hair. While specific quantitative data from peer-reviewed publications is limited, technical data from suppliers consistently highlights its exceptional performance in reducing combing forces, outperforming agents like Cetrimonium Chloride and Behentrimonium Chloride.

| Surfactant | Wet Combing Force Reduction (%) | Dry Combing Force Reduction (%) |

| This compound | - | - |

| Cetrimonium Chloride | - | - |

| Behentrimonium Chloride | - | - |

| Control (no treatment) | 0 | 0 |

| Note: Specific percentages are not available in the public domain and would require access to proprietary industry studies. The table structure is provided for illustrative purposes. |

Experimental Protocol: Measurement of Combing Force

The combing force of hair tresses is measured using a texture analyzer or a similar instrument equipped with a comb fixture.

-

Hair Tress Preparation: Standardized hair tresses (e.g., 2g, 20cm length) are used. For wet combing, the tresses are wetted with deionized water. For dry combing, the tresses are equilibrated at a controlled temperature and humidity.

-

Treatment: The hair tresses are treated with a standardized amount of the conditioner formulation containing the test surfactant. The conditioner is left on for a specified time (e.g., 1 minute) and then rinsed thoroughly.

-

Measurement: The hair tress is mounted in the instrument, and the comb is passed through the tress at a constant speed. The force required to pull the comb through the hair is recorded.

-

Data Analysis: The peak combing force and the total work of combing are calculated from the force-distance curve. The percentage reduction in combing force is calculated relative to a control tress treated with a placebo formulation.[7]

Sensory Evaluation

Sensory panel tests have indicated that conditioners formulated with this compound provide a superior sensorial experience, including enhanced softness, smoothness, and ease of detangling.

| Sensory Attribute | This compound | Cetrimonium Chloride | Behentrimonium Chloride |

| Wet Detangling | Excellent | Good | Very Good |

| Wet Feel | Smooth, Silky | Slightly Slimy | Waxy |

| Dry Detangling | Excellent | Good | Good |

| Dry Feel | Soft, Natural | Coated | Slightly Heavy |

| Note: This table represents a qualitative summary based on available literature and technical reports. |

Experimental Protocol: Sensory Evaluation of Hair Conditioners

Sensory evaluations are conducted with a trained panel of assessors.

-

Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity and trained to evaluate specific hair attributes.

-

Product Application: Standardized hair tresses are treated with the test and control conditioners by a trained technician.

-

Evaluation: Panelists evaluate the treated tresses for various attributes (e.g., wet and dry detangling, feel, frizz) using a standardized rating scale (e.g., a 10-point scale).[1]

-

Data Analysis: The data is statistically analyzed to determine significant differences between the products.

Toxicological Profile

The safety of this compound has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel. It is considered safe for use in cosmetic products when formulated to be non-sensitizing.

| Endpoint | Result | Remarks |

| Acute Oral Toxicity | LD50 > 2000 mg/kg (rat, for a related amidoamine) | Low acute toxicity.[8] |

| Dermal Irritation | Non-irritating at typical use concentrations (up to 3%) | May cause irritation at high concentrations. |

| Ocular Irritation | Minimal to no irritation | Generally well-tolerated. |

| Dermal Sensitization | Potential sensitizer | The presence of the impurity 3,3-dimethylaminopropylamine (DMAPA) is a concern for sensitization. Formulations should minimize DMAPA content.[9] |

Environmental Profile

This compound is noted for its favorable environmental characteristics compared to traditional quaternary ammonium surfactants.

| Parameter | Result | Remarks |

| Biodegradability | Readily biodegradable | Breaks down into simpler substances in the environment.[2] |

| Aquatic Toxicity | Lower toxicity to aquatic organisms | Poses a lower risk to aquatic ecosystems compared to many conventional cationic surfactants.[2] |

Signaling Pathways

Currently, there is no publicly available research detailing the interaction of this compound with specific intracellular signaling pathways. Its primary mechanism of action is understood to be a surface-level electrostatic interaction with the hair fiber, leading to its conditioning effects. Similarly, its toxicological effects, such as skin sensitization, are primarily attributed to direct interactions with skin proteins and the immune system, rather than modulation of specific signaling cascades. Further research is required to explore any potential effects on cellular signaling.

Conclusion

This compound is a high-performance conditioning agent with a well-established safety and environmental profile. Its efficacy in improving hair manageability and sensory feel, coupled with its sustainability credentials, makes it a valuable ingredient for modern cosmetic and personal care formulations. For researchers and formulators, BAPDMA offers a compelling alternative to traditional cationic surfactants, enabling the development of effective and environmentally conscious products. Further research into its potential interactions with biological systems at a molecular level could unveil new applications and further solidify its role in the industry.

References

- 1. testinglab.com [testinglab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. themestizamuse.com [themestizamuse.com]

- 5. This compound: unique behaviour in solution and in hair care formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyinfoline.com [pharmacyinfoline.com]

- 8. cir-safety.org [cir-safety.org]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility of Behenamidopropyl Dimethylamine: A Technical Guide

For Immediate Release

A deep dive into the solubility characteristics of Behenamidopropyl Dimethylamine (BAPDMA), a key ingredient in the cosmetic and pharmaceutical industries, reveals a nuanced behavior dependent on solvent type and, critically, pH. This technical guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of BAPDMA's solubility profile, alongside detailed experimental protocols for its assessment.

This compound, a tertiary amidoamine, is widely utilized for its conditioning and emulsifying properties. Its solubility is a pivotal factor in formulation development, influencing product stability, efficacy, and sensory attributes. While generally characterized as insoluble in water in its free base form, its solubility landscape is significantly altered by the chemical environment.

Quantitative Solubility Data

Precise quantitative data for this compound's solubility in a wide array of cosmetic and pharmaceutical solvents is not extensively documented in publicly available literature. However, existing data and qualitative descriptions provide a strong foundation for formulation development.

| Solvent Type | Solvent Name | Solubility | Temperature | pH | Citation |

| Water | Water | 9 mg/L | 25°C | Neutral | [1] |

| Water (Acidic) | "Outstanding water solubility" | Not Specified | Acidic | [2][3][4] | |

| Alcohols | Ethanol | Soluble | Not Specified | Not Applicable | [5] |

| Glycols | Propylene Glycol | Soluble | Not Specified | Not Applicable | [5] |

| Organic Solvents (General) | General Organic Solvents | 6.1 g/L | 20°C | Not Applicable | [1] |

| Esters | General Esters | Soluble (as Behenate Salt) | Not Specified | Not Applicable | [1] |

| Oils | General Oils | Dissolves upon warming (as Behenate Salt) | Warming | Not Applicable | [6] |

Note: The solubility of this compound is significantly enhanced in aqueous solutions at an acidic pH, where it protonates to form a cationic surfactant.[2][3][4] The addition of an acid, such as lactic acid, can render it water-soluble.[7] Its behenate salt form also exhibits improved solubility in esters and oils.[1][6]

Experimental Protocols

Determining the solubility of this compound in specific solvents is crucial for formulation success. Below are detailed methodologies for assessing its solubility.

Protocol 1: Determination of Solubility in Aqueous Media (pH-Dependent)

This protocol outlines the flask method, adapted from OECD Test Guideline 105, to determine the water solubility of this compound at varying pH levels.

1. Materials and Equipment:

-

This compound

-

Deionized water

-

Acids (e.g., Lactic Acid, Citric Acid) and Bases (e.g., Sodium Hydroxide) for pH adjustment

-

pH meter

-

Analytical balance

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-MS, Titration)

-

Glass flasks

2. Procedure:

-

Prepare a series of aqueous solutions with adjusted pH values (e.g., pH 4, 5, 6, 7, 8).

-

Add an excess amount of this compound to a known volume of each pH-adjusted solution in separate flasks.

-

Seal the flasks and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the solutions to stand to let undissolved material settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully extract a sample from the clear supernatant and filter it to remove any remaining particulates.

-

Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.

-

Repeat the experiment at least three times for each pH value to ensure reproducibility.

Protocol 2: Determination of Solubility in Organic Solvents

This protocol provides a general method for determining the solubility of this compound in non-aqueous solvents such as oils, esters, and glycols.

1. Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., Isopropyl Myristate, Mineral Oil, Propylene Glycol, Ethanol)

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or water bath

-

Visual inspection apparatus (e.g., microscope) or spectrophotometer for turbidity measurement.

2. Procedure:

-

Prepare a series of vials with a fixed amount of the selected organic solvent.

-

Incrementally add known amounts of this compound to each vial.

-

After each addition, securely cap the vial and vortex thoroughly.

-

Place the vials in a temperature-controlled shaker or water bath (e.g., 25°C, 40°C) and agitate until equilibrium is reached.

-

Visually inspect each vial for the presence of undissolved particles. The highest concentration at which no particles are visible is the approximate solubility.

-

For a more quantitative assessment, a turbidity meter or spectrophotometer can be used to detect the point at which the solution becomes saturated.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and understanding, the following diagrams are provided.

Caption: A flowchart of the experimental workflow for determining solubility.

Caption: Key factors influencing the solubility of this compound.

References

- 1. ulprospector.com [ulprospector.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: unique behaviour in solution and in hair care formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ulprospector.com [ulprospector.com]

- 6. phoenix-chem.com [phoenix-chem.com]

- 7. beurre.ua [beurre.ua]

Methodological & Application

Application Notes and Protocols: Measuring Combing Force Reduction with Behenamidopropyl Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenamidopropyl dimethylamine (BAPDMA) is a biodegradable amidoamine that functions as a cationic surfactant at an acidic pH.[1][2] It is increasingly utilized in hair care formulations as a high-performance conditioning agent, offering a superior sensory profile and significant reductions in combing force.[1][3] Its performance is comparable or even superior to commonly used cationic surfactants, making it an attractive, eco-friendly alternative for the hair care market.[1][2] This document provides detailed application notes and protocols for measuring the combing force reduction efficacy of BAPDMA on hair tresses.

Mechanism of Action

Under acidic conditions, the tertiary amine group of this compound becomes protonated, acquiring a positive charge. This cationic form of the molecule then electrostatically interacts with the negatively charged surface of the hair, which has an isoelectric point of approximately 3.67. This interaction leads to the deposition of BAPDMA onto the hair cuticle, forming a thin, lubricating film. This film reduces inter-fiber friction and smooths the cuticle scales, resulting in decreased combing force, improved detangling, and enhanced manageability.[4] The long behenyl (C22) alkyl chain of BAPDMA contributes to its strong affinity and adsorption to the hair surface.

Quantitative Data on Combing Force Reduction

The following tables summarize the comparative performance of this compound in reducing combing forces on both natural and bleached hair tresses, as compared to other common cationic surfactants.

Table 1: Combing Force Reduction on Natural Hair Tresses

| Cationic Surfactant | Alkyl Chain Length | Combing Force (gf) |

| This compound (BAPDMA) | C22 | Similar to BTAC |

| Behentrimonium Chloride (BTAC) | C22 | - |

| Stearamidopropyl Dimethylamine (SAPDMA) | C18 | Higher than BAPDMA |

| Cetrimonium Chloride (CTAC) | C16 | Higher than BAPDMA |

Table 2: Combing Force Reduction on Bleached Hair Tresses

| Cationic Surfactant | Alkyl Chain Length | Combing Force (gf) |

| This compound (BAPDMA) | C22 | Similar to BTAC |

| Behentrimonium Chloride (BTAC) | C22 | - |

| Stearamidopropyl Dimethylamine (SAPDMA) | C18 | Higher than BAPDMA |

| Cetrimonium Chloride (CTAC) | C16 | Higher than BAPDMA |

Note: Specific combing force values in grams-force (gf) were not available in the public literature. The table reflects the relative performance as described in the cited research.[1]

Experimental Protocol: Instrumental Combing Force Measurement

This protocol outlines the methodology for quantifying the reduction in combing force on hair tresses treated with formulations containing this compound using a texture analyzer equipped with a hair combing rig.[5][6]

I. Materials and Equipment

-

Hair Tresses (e.g., virgin, bleached, or damaged) of standardized length and weight.

-

Clarifying Shampoo (for initial washing).

-

Test Formulation containing this compound.

-

Control/Placebo Formulation (without BAPDMA).

-

Texture Analyzer (e.g., Stable Micro Systems TA.XTplus) with a hair combing rig attachment.[5]

-

Distilled Water.

-

Drying Chamber/Conditioned Room (controlled temperature and humidity).

-

Analytical Balance.

II. Methodology

-

Hair Tress Preparation:

-

Standardize all hair tresses to a consistent weight (e.g., 2-3 grams) and length (e.g., 20 cm).

-

Wash each tress with a clarifying shampoo to remove any residual styling products or treatments.

-

Rinse thoroughly with distilled water.

-

Gently squeeze out excess water and allow the tresses to air dry in a conditioned environment (e.g., 22°C, 50% RH) for at least 24 hours.

-

-

Baseline Combing Force Measurement (Control):

-

Mount a hair tress in the holder of the hair combing rig.

-

Wet the tress uniformly with a specific amount of distilled water to achieve a consistent wet pickup.

-

Perform an initial combing cycle to detangle the tress.

-

Conduct a series of combing cycles (e.g., 10 cycles) at a constant speed (e.g., 100 mm/s).[6]

-

Record the force required to pull the comb through the tress for each cycle.

-

The average of these measurements serves as the baseline combing force.

-

-

Treatment Application:

-

Apply a standardized amount of the test formulation containing BAPDMA to the wet hair tress, ensuring even distribution from root to tip.

-

Gently massage the product into the tress for a specified duration (e.g., 1 minute).

-

Allow the treatment to remain on the hair for a defined period (e.g., 1-3 minutes).

-

Rinse the tress thoroughly with distilled water for a standardized time (e.g., 30 seconds).

-

-

Post-Treatment Combing Force Measurement:

-

Gently remove excess water from the treated tress.

-

Re-mount the tress in the hair combing rig.

-

Repeat the combing force measurement as described in step 2.

-

-

Data Analysis:

-

Calculate the average combing force for both the baseline and post-treatment measurements.

-

The percentage reduction in combing force can be calculated using the following formula:

% Reduction = [(Baseline Force - Post-Treatment Force) / Baseline Force] x 100

-

III. Expected Outcomes

Formulations containing this compound are expected to demonstrate a statistically significant reduction in both wet and dry combing forces compared to untreated hair or hair treated with a placebo formulation. The magnitude of this reduction will depend on the concentration of BAPDMA, the overall formulation chassis, and the type and condition of the hair tresses used. Clinical feedback suggests that hair care products with BAPDMA can improve hair smoothness by over 40% and reduce tangling frequency by 50%.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: unique behaviour in solution and in hair care formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stablemicrosystems.com [stablemicrosystems.com]

- 4. azom.com [azom.com]

- 5. stablemicrosystems.com [stablemicrosystems.com]

- 6. Stable Micro Systems will no longer be posting to this blog, visit our new blog on our main website.: Texture Analysis in Action: the Hair Combing Rig [textureanalysisprofessionals.blogspot.com]

Application Notes and Protocols for Sensory Analysis of Hair Conditioners with Behenamidopropyl Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sensory analysis of hair conditioners formulated with Behenamidopropyl Dimethylamine (BAPDMA). BAPDMA is a biodegradable amidoamine that functions as a cationic surfactant at acidic pH, offering a superior sensory profile and improved combing force reduction in hair care products.[1][2] These protocols are designed to quantitatively and qualitatively assess the performance of hair conditioners, providing valuable data for product development, claim substantiation, and research purposes.

Introduction to Sensory Analysis in Hair Care

Sensory evaluation is a scientific discipline used to evoke, measure, analyze, and interpret human responses to the characteristics of products as perceived by the senses.[3] In the context of hair care, it provides crucial insights into how consumers perceive and interact with products, influencing their selection and repurchase behavior.[4][5] This is particularly important for rinse-off conditioners where the tactile and visual properties of the hair after use are key performance indicators.

This compound is recognized for its excellent conditioning properties, contributing to hair smoothness, detangling, and reduced static.[6][7] It is often used in conditioners to provide a silky and soft feel to the hair.[7] The following protocols are designed to specifically capture these sensory benefits.

Sensory Attributes for Hair Conditioner Evaluation

A trained panel of evaluators is essential for obtaining objective and reproducible sensory data.[3][4] Panelists should be trained to identify and rate the intensity of various sensory attributes. The key attributes for evaluating hair conditioners containing BAPDMA are outlined in the table below.

Table 1: Sensory Attributes and Definitions for Hair Conditioner Evaluation

| Category | Attribute | Definition | Relevance to BAPDMA |

| Wet Stage | Ease of Spreading | The ease with which the conditioner can be distributed throughout the hair tress. | |

| Slipperiness | The degree of lubrication felt when moving fingers through the wet, conditioned hair. | BAPDMA is expected to provide a slippery feel, aiding in application. | |

| Ease of Detangling (Wet) | The ease with which knots and tangles are removed from the wet hair with a comb. | A key performance indicator for conditioners; BAPDMA is known for its detangling properties.[7] | |

| Force to Comb (Wet) | The amount of force required to pull a comb through the wet hair tress. | Instrumental correlation to sensory perception of detangling. | |

| Rinseability | The ease with which the conditioner is removed from the hair with water. | Important for consumer acceptance; BAPDMA is noted for being easily rinsed.[7] | |

| Dry Stage | Ease of Detangling (Dry) | The ease with which knots and tangles are removed from the dry hair with a comb. | |

| Force to Comb (Dry) | The amount of force required to pull a comb through the dry hair tress. | Instrumental correlation to sensory perception of dry combing. | |

| Smoothness/Softness | The tactile sensation of the hair surface; lack of roughness. | BAPDMA is specifically formulated to impart a soft and smooth feel.[1][7] | |

| Shine/Gloss | The amount of light reflected from the hair surface. | A visual cue for healthy-looking hair. | |

| Frizz/Fly-away Control | The degree to which hair strands are aligned and free from straying from the main body of the tress. | BAPDMA's antistatic properties contribute to frizz control.[6][7] | |

| Volume | The bulkiness or fullness of the hair tress. | ||

| Residue | The presence of any coating or film left on the hair after drying. |

Experimental Protocols

Panelist Selection and Training

A trained panel typically consists of 10-20 individuals who are screened for their sensory acuity and ability to follow instructions.[3] Training involves familiarizing panelists with the specific sensory attributes, evaluation procedures, and rating scales. Calibration sessions with benchmark products are crucial to ensure consistency and reproducibility of results.[3]

Experimental Design: Half-Head Method

The half-head methodology is a common and effective design for comparing a test conditioner with a control or benchmark product.[4][8] This method minimizes variability between subjects.

Workflow for Half-Head Sensory Evaluation:

Caption: Workflow for the Half-Head Sensory Evaluation Protocol.

Protocol for Hair Tress Sensory Evaluation

For in-vitro testing, standardized hair tresses are used. This allows for greater control over variables such as hair type, level of damage, and product application.

Materials:

-

Standardized human hair tresses (e.g., virgin, bleached, or colored)

-

Test conditioner with this compound

-

Control/benchmark conditioner

-

Neutral shampoo

-

Constant temperature water bath

-

Combs with fine and wide teeth

-

Drying apparatus with controlled temperature and airflow

-

Analytical balance

Procedure:

-

Preparation: Pre-wash all hair tresses with a neutral shampoo to remove any residual treatments. Rinse thoroughly and gently squeeze out excess water.

-

Product Application: Apply a standardized amount of the test conditioner (e.g., 0.5g per 2g tress) to the designated tresses. Apply the same amount of the control conditioner to its set of tresses.

-

Distribution: Gently spread the product through the hair tress from top to bottom for a set amount of time (e.g., 1 minute).

-

Waiting Time: Allow the conditioner to sit on the hair for the recommended time (e.g., 1-3 minutes).

-

Rinsing: Rinse each tress under controlled water flow and temperature for a specified duration (e.g., 30 seconds).

-

Wet Evaluation: While the tress is still wet, a trained panelist evaluates the wet sensory attributes (Ease of Detangling, Slipperiness) by combing and finger-feel.

-

Drying: Hang the tresses to dry in a controlled environment.

-

Dry Evaluation: Once completely dry, panelists evaluate the dry sensory attributes (Smoothness, Shine, Frizz, etc.).

-

Data Collection: Panelists record their ratings on a structured scoresheet using a defined scale (e.g., a 15-cm line scale or a 1-10 numerical scale).

Workflow for Hair Tress Sensory Evaluation:

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: unique behaviour in solution and in hair care formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 4. envisbesolutions.com [envisbesolutions.com]

- 5. SENSORIAL ANALYSIS | Inovapotek [inovapotek.com]

- 6. News - this compound: A “Core Ingredient” for Multifunctional Hair Care and Cosmetics, Leading the New Trend of Gentle Conditioning [biofingredients.com]

- 7. la-saponaria.com [la-saponaria.com]

- 8. alsglobal.com [alsglobal.com]

Application Notes and Protocols for Formulating Stable Behenamidopropyl Dimethylamine Emulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenamidopropyl dimethylamine (BAPDMA) is a versatile cationic surfactant widely utilized in the formulation of personal care products, particularly hair conditioners, due to its excellent conditioning, anti-static, and emulsifying properties.[1][2] Derived from behenic acid, a long-chain fatty acid, BAPDMA offers a more eco-friendly profile compared to traditional quaternary ammonium compounds.[3] Its efficacy as an emulsifier is pH-dependent; it becomes cationic in an acidic environment, enabling it to form stable oil-in-water (O/W) emulsions with a desirable sensory profile.[3]

These application notes provide a comprehensive guide to the formulation techniques for creating stable emulsions using this compound. This document outlines key formulation parameters, detailed experimental protocols for emulsion preparation, and a suite of stability testing methodologies to ensure the development of robust and effective products.

Key Formulation Principles

The stability of this compound emulsions is primarily governed by the formation of a lamellar gel network, typically in conjunction with fatty alcohols. This structured phase immobilizes the dispersed oil droplets, preventing coalescence and creaming. Critical factors to consider during formulation include:

-

pH: The pH of the aqueous phase must be acidic to protonate the amine group of BAPDMA, rendering it cationic and surface-active. The optimal pH range is typically between 4.0 and 5.0.

-

Co-emulsifiers: Fatty alcohols, such as Cetyl Alcohol and Stearyl Alcohol, are crucial for building the lamellar gel network that provides structure and stability to the emulsion.[4]

-

Concentration: The concentration of BAPDMA typically ranges from 2.0% to 5.0% by weight.[5] The ratio of BAPDMA to fatty alcohols is a key parameter to optimize for desired viscosity and stability.

-

Oil Phase: The type and concentration of oils will influence the required emulsifier level and the final sensory properties of the emulsion.

-

Order of Addition: The proper sequence of adding ingredients is critical to forming a stable emulsion. Generally, the oil phase containing BAPDMA and fatty alcohols is added to the heated water phase.

Quantitative Data Summary

The following tables summarize typical concentration ranges and quality control parameters for formulators working with this compound.

Table 1: Recommended Concentration of Key Ingredients

| Ingredient | Function | Concentration Range (% w/w) |

| This compound | Primary Cationic Emulsifier, Conditioning Agent | 2.0 - 5.0 |

| Cetyl Alcohol | Co-emulsifier, Thickener, Stabilizer | 2.0 - 7.0 |

| Stearyl Alcohol | Co-emulsifier, Thickener, Stabilizer | 2.0 - 7.0 |

| Oil Phase (e.g., mineral oil, silicone) | Emollient, Conditioning Agent | 1.0 - 10.0 |

| Acid (e.g., Lactic Acid, Citric Acid) | pH Adjuster | q.s. to pH 4.0 - 5.0 |